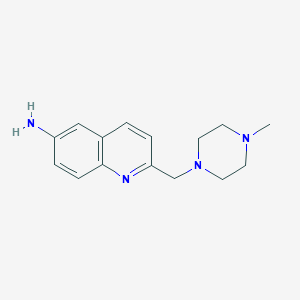

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

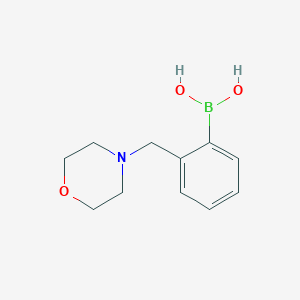

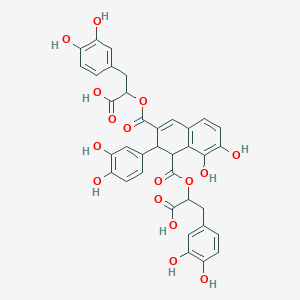

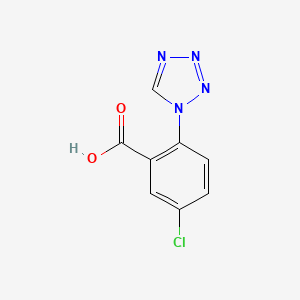

“2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine” is a chemical compound with the molecular formula C15H20N4 . It has a molecular weight of 256.35 g/mol.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline ring attached to a methylpiperazine group . The molecular formula is C15H20N4 .Aplicaciones Científicas De Investigación

Applications in Malaria Chemotherapy

2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine and its derivatives show promise in the treatment of malaria. A novel 4-aminoquinoline derivative has exhibited curative activity against chloroquine-resistant malaria parasites and is being considered for preclinical development as a blood schizonticidal agent. The molecule demonstrates favorable drug-like properties and has shown promising activity in both in vitro and in vivo experimental malaria models (Dola et al., 2016).

Role in Histamine Receptor Research

The compound and its structural variants have been used in the study of histamine receptors. Notably, quinazoline-containing compounds related to this compound have been identified as potent histamine H4 receptor inverse agonists. These findings contribute to our understanding of the receptor's role and could potentially lead to the development of new therapeutic agents (Smits et al., 2008).

Catalytic Applications in Synthesis

The compound has been employed as a building block in the synthesis of complex organic molecules. A study utilized a nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives, which involved the compound as a key reactant. This methodology offers a green, efficient, and cost-effective approach for large-scale production of these derivatives (Murugesan et al., 2016).

Anticancer Activity

The compound and its derivatives have been explored for their anticancer potential. Various derivatives have been synthesized and tested for anticancer activity, revealing that the nature of heterocyclic substituents significantly influences the level and direction of activity. This makes these compounds a promising class for the development of new anticancer drugs (Konovalenko et al., 2022).

Direcciones Futuras

Quinoline derivatives, including “2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine”, have shown potential in various areas of medicine, including antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, and antioxidant activities . Therefore, future research could focus on exploring these potentials further.

Mecanismo De Acción

Target of Action

Piperazine derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory effects .

Mode of Action

It is known that the piperazine ring, a common structural motif in many pharmaceuticals, can interact with various biological targets, potentially altering their function .

Propiedades

IUPAC Name |

2-[(4-methylpiperazin-1-yl)methyl]quinolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-6-8-19(9-7-18)11-14-4-2-12-10-13(16)3-5-15(12)17-14/h2-5,10H,6-9,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJZGJFAMURIMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475462 |

Source

|

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

832102-03-1 |

Source

|

| Record name | 6-Quinolinamine, 2-[(4-methyl-1-piperazinyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone](/img/structure/B1365192.png)

![2-Bromo-6-chlorothieno[2,3-B]pyridine](/img/structure/B1365196.png)